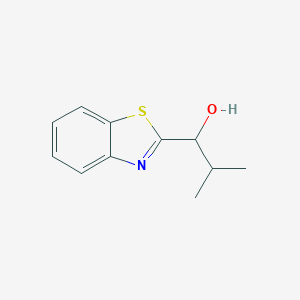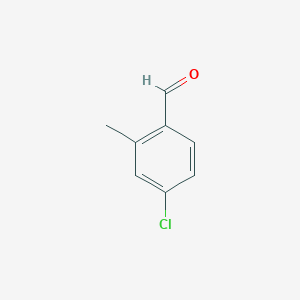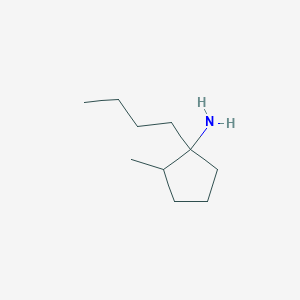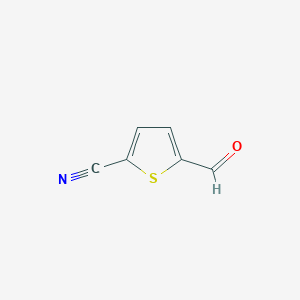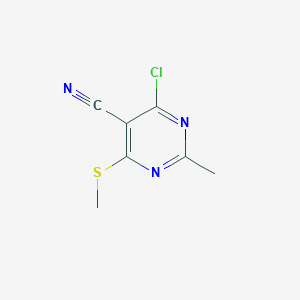
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine, often involves complex reactions and pathways. For instance, the synthesis of related compounds has been achieved through reactions involving nitriles and various substituents to create pyrimidine thiones and thiazolo[3,2-c]pyrimidinium salts, showcasing the versatility and complexity of pyrimidine chemistry (Sharanin et al., 1987).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the subject compound, can be studied using spectroscopic methods and crystallography. For example, research on 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a related compound, using SCXRD, FT-Raman, FT-IR, and NMR spectroscopy, along with DFT calculations, provides insights into the electronic structure and vibrational modes of these molecules (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, reflecting their chemical properties. For example, the cyclization reactions of nitriles to form pyrimidine derivatives demonstrate the reactivity and potential for creating diverse molecular structures. These reactions often involve intermediates such as dimethyldithioimidate or cyanothioacetamide, leading to compounds with varied substituents and functional groups (Sharanin et al., 1987).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. Studies using X-ray diffraction provide valuable data on the crystal structure, revealing interactions such as hydrogen bonding and π-π interactions that can affect the material's physical properties (Krishna Murthy et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine, including reactivity with other compounds, potential for functionalization, and role in synthesis pathways, are key areas of interest. Pyrimidine derivatives' ability to participate in various chemical reactions, including cyclization and substitution reactions, highlights their versatility and potential for creating a wide range of chemically and pharmacologically relevant compounds (Sharanin et al., 1987).
Applications De Recherche Scientifique
-
Anti-Inflammatory Applications
- Field : Pharmacology
- Application Summary : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects .
- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthetic Approach for Pyrimidine Derivatives
- Field : Organic Chemistry
- Application Summary : The synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives was reported .
- Methods of Application : In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained .
- Results : These were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .
-
Bicyclic Systems
- Field : Organic Chemistry
- Application Summary : The chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines as types of bicyclic [6 + 6] systems .
- Methods of Application : The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
- Results : The compounds have been applied on a large scale in the medical and pharmaceutical fields .
-
Anti-HIV Applications
- Field : Pharmacology
- Application Summary : Pyrimidine derivatives have shown potential in the treatment of HIV .
- Methods of Application : Specific compounds such as 4-((4-((4-(2,6-dichlorobenzyl)-5-methyl-6-oxo-1,6-dihydropyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)methyl) benzenesulfonamide have been studied for their anti-HIV activity .
- Results : These compounds have shown promising results in inhibiting the virus .
-
Synthesis of 2,4-Disubstituted Pyrimidines
- Field : Organic Chemistry
- Application Summary : 4-Chloro-2-methylthiopyrimidine has been used in the synthesis of 2,4-disubstituted pyrimidines .
- Methods of Application : This compound serves as a building block in the synthesis of a novel class of KDR kinase inhibitors .
- Results : The resulting compounds have potential applications in medicinal chemistry .
-
Pharmaceutical Applications
- Field : Pharmacology
- Application Summary : Pyrimidine derivatives have been used as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
- Methods of Application : These applications involve the use of specific pyrimidine derivatives in the treatment of various conditions .
- Results : These compounds have shown effectiveness in their respective applications .
-
Chemistry and Biological Properties of Pyrimidine
- Field : Pharmacology
- Application Summary : The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine and cytosine) and vitamin B1 .
- Methods of Application : Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
- Results : This present work deals with the exploration of chemistry and medicinal diversity of pyrimidine which might pave way to long await discovery in therapeutic medicine for future drug design .
-
Synthesis of Pyrimidines
- Field : Organic Chemistry
- Application Summary : Pyrimidine synthesis involves various methods and reactions .
- Methods of Application : An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .
- Results : The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .
-
Synthesis of 2-Cyanopyrimidines
- Field : Organic Chemistry
- Application Summary : Additional pharmaceutical applications include uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .
- Methods of Application : These applications involve the use of specific pyrimidine derivatives in the treatment of various conditions .
- Results : These compounds have shown effectiveness in their respective applications .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUZBAZMYJPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370904 |
Source


|
| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine | |
CAS RN |
112969-42-3 |
Source


|
| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
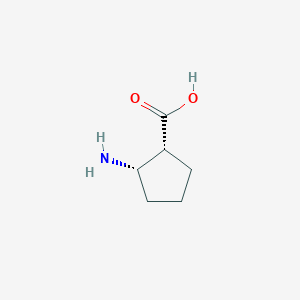
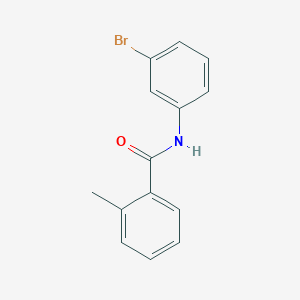
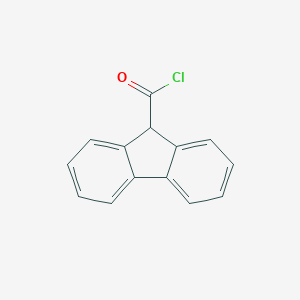
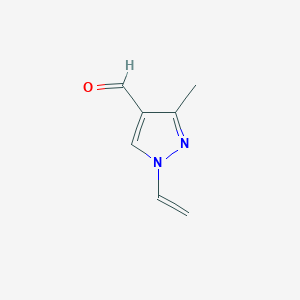
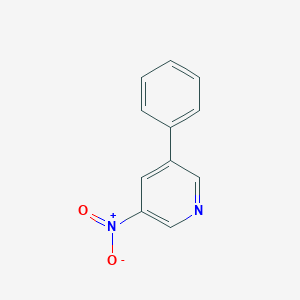

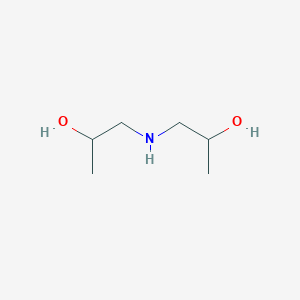
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
